molecular formula C15H12Br2N2O2 B14432684 2-Acetamido-3,5-dibromo-N-phenylbenzamide CAS No. 78993-24-5

2-Acetamido-3,5-dibromo-N-phenylbenzamide

Cat. No.: B14432684
CAS No.: 78993-24-5
M. Wt: 412.08 g/mol
InChI Key: MZEWLJURQFQSKE-UHFFFAOYSA-N
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Description

2-Acetamido-3,5-dibromo-N-phenylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of acetamido and dibromo substituents on a phenylbenzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3,5-dibromo-N-phenylbenzamide typically involves the bromination of a precursor compound followed by acetamidation. One common method involves the bromination of N-phenylbenzamide using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at the 3 and 5 positions of the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3,5-dibromo-N-phenylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: The compound can be reduced to remove bromine atoms or to modify the acetamido group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminated derivatives, while oxidation can produce compounds with additional oxygen-containing functional groups.

Scientific Research Applications

2-Acetamido-3,5-dibromo-N-phenylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as flame retardants or UV stabilizers.

Mechanism of Action

The mechanism of action of 2-Acetamido-3,5-dibromo-N-phenylbenzamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-3,5-dichloro-N-phenylbenzamide: Similar structure but with chlorine atoms instead of bromine.

    2-Acetamido-3,5-difluoro-N-phenylbenzamide: Similar structure but with fluorine atoms instead of bromine.

    2-Acetamido-3,5-diiodo-N-phenylbenzamide: Similar structure but with iodine atoms instead of bromine.

Uniqueness

2-Acetamido-3,5-dibromo-N-phenylbenzamide is unique due to the presence of bromine atoms, which can impart distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, which can enhance interactions with biological targets and influence the compound’s reactivity in chemical reactions.

Properties

CAS No.

78993-24-5

Molecular Formula

C15H12Br2N2O2

Molecular Weight

412.08 g/mol

IUPAC Name

2-acetamido-3,5-dibromo-N-phenylbenzamide

InChI

InChI=1S/C15H12Br2N2O2/c1-9(20)18-14-12(7-10(16)8-13(14)17)15(21)19-11-5-3-2-4-6-11/h2-8H,1H3,(H,18,20)(H,19,21)

InChI Key

MZEWLJURQFQSKE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Br)Br)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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